2-bromo-4,5-dichloropyrimidine
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Overview
Description
2-Bromo-4,5-dichloropyrimidine: is a halogenated pyrimidine derivative with the molecular formula C4HBrCl2N2 . It is a white to light yellow solid that is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceutical and agrochemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The synthesis of 2-bromo-4,5-dichloropyrimidine typically involves the bromination and chlorination of pyrimidine derivatives.
Industrial Production Methods: Industrial production methods often involve multi-step processes that include halogenation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-4,5-dichloropyrimidine undergoes nucleophilic substitution reactions where the bromine or chlorine atoms can be replaced by other nucleophiles such as amines or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form various substituted pyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in solvents such as ethanol or dimethylformamide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethyl sulfoxide.
Major Products:
- Substituted pyrimidines with various functional groups depending on the nucleophile used in the substitution reactions.
- Complex pyrimidine derivatives formed through coupling reactions .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of heterocyclic compounds and as an intermediate in the preparation of various pharmaceuticals .
Biology and Medicine:
- Employed in the synthesis of positive allosteric modulators for GABA B receptors, which are potential therapeutic agents for neurological disorders .
Industry:
Mechanism of Action
The mechanism of action of 2-bromo-4,5-dichloropyrimidine in biological systems involves its interaction with specific molecular targets, such as GABA B receptors. It acts as a starting reagent for the synthesis of compounds that modulate these receptors, influencing neurotransmission and potentially providing therapeutic effects for neurological conditions .
Comparison with Similar Compounds
2,4-Dichloro-5-iodopyrimidine: Another halogenated pyrimidine used in similar synthetic applications.
5-Bromo-2-chloropyrimidine: Shares similar reactivity and is used in the synthesis of various heterocyclic compounds.
Uniqueness:
Properties
CAS No. |
1806851-15-9 |
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Molecular Formula |
C4HBrCl2N2 |
Molecular Weight |
227.9 |
Purity |
95 |
Origin of Product |
United States |
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